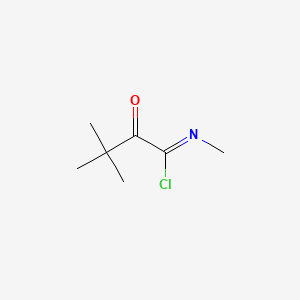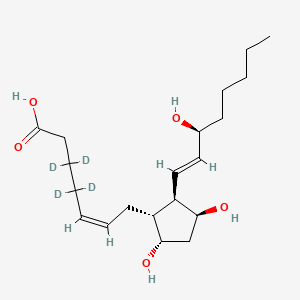
11beta-Prostaglandin F2alpha-d4
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Enzymatic Activity and Metabolic Pathways
Prostaglandin F2alpha is involved in various enzymatic activities and metabolic pathways. A study by Pace-Asciak (1975) highlighted the conversion of prostaglandin F2alpha to 15-keto-13,14-dihydroprostaglandin E2 in rat kidneys, identifying prostaglandin 9-hydroxydehydrogenase as a key enzyme in this process (Pace-Asciak, 1975). Another study by Inagaki et al. (2008) explored the conversion of prostaglandin D2 (PGD2) to 9alpha,11beta-prostaglandin F2 (9alpha,11beta-PGF2) by human liver dihydrodiol dehydrogenase 1, using capillary electrophoresis for analysis (Inagaki et al., 2008).
Role in Human Gestational Tissues
Mitchell et al. (2005) found detectable concentrations of 9alpha,11beta-PGF2 in human amniotic fluid, with an increase in late gestation. This study showed that human gestational tissues like placenta, amnion, and choriodecidua synthesize 9alpha,11beta-PGF2, suggesting its role in human labor mechanisms (Mitchell et al., 2005).
Implications in Asthma and Allergy
Bochenek et al. (2003) conducted a study on patients with bronchial asthma, identifying that the levels of 9alpha,11beta-PGF2, a PGD2 metabolite, were significantly higher in aspirin-induced asthma patients. This suggests a link between PGD2 release and asthma severity (Bochenek et al., 2003).
Enzyme Inhibition and Synthesis Studies
Koda et al. (2004) discovered that prostaglandin F2alpha ethanolamide is reduced to 9alpha,11beta-PGF2 ethanolamide by PGF synthase, revealing new insights into prostaglandin synthesis and potential enzyme inhibitors (Koda et al., 2004).
Prostaglandin Receptors and Cellular Activation
The study by Kunapuli et al. (1997) found that prostaglandin F2alpha (PGF2alpha) and its isoprostane, 12-iso-PGF2alpha, activate the prostaglandin F2alpha receptor (FP), with potential implications for treatments targeting ocular conditions (Kunapuli et al., 1997).
Propiedades
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19-/m0/s1/i5D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-SGSFECARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11beta-Prostaglandin F2alpha-d4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



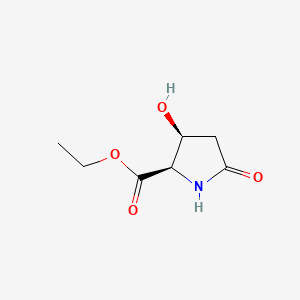
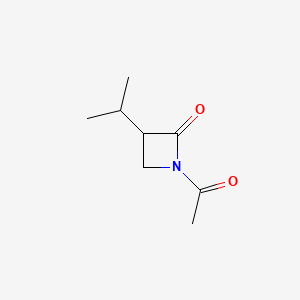
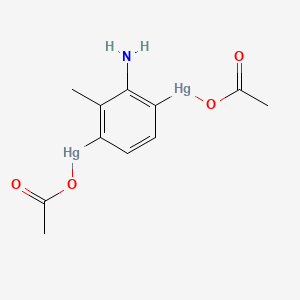
![4-[(S)-2-Methylbutoxy]benzoic acid 4-cyanophenyl ester](/img/structure/B570243.png)
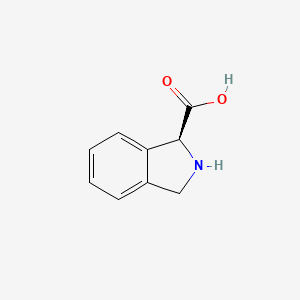
![2-Methyl-6,8-dihydro-7H-imidazo[4,5-g][1,3]benzothiazol-7-one](/img/structure/B570246.png)
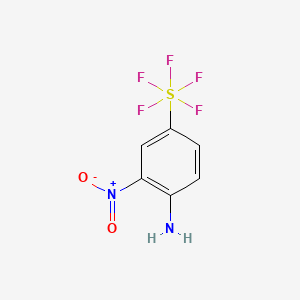
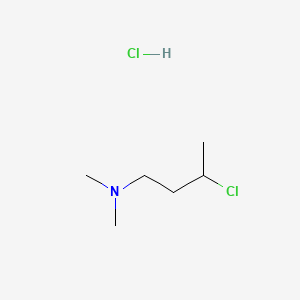
![1,2-Epoxy-1H-dicycloprop[cd,hi]indene-3b(1aH)-carbonitrile,hexahydro-3-hydroxy-,(1-alpha-,1a-bta-,1b](/img/no-structure.png)
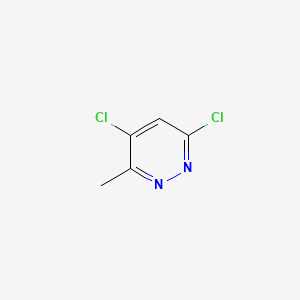
![[4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B570257.png)
